3-Isomangostin hydrate formate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

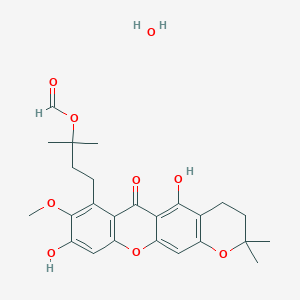

3-Isomangostin hydrate formate is a useful research compound. Its molecular formula is C25H30O9 and its molecular weight is 474.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dielectric Properties and Hydration Processes

Research has explored the dielectric properties and hydration processes in solutions involving formates, including 3-isomangostin hydrate formate. Studies like the one by Lileev et al. (2000) have investigated the complex dielectric permittivity in aqueous solutions of various formates, revealing insights into hydration interactions and ionic association. Such research underscores the significance of formates in understanding the dielectric characteristics and hydration processes in binary and multicomponent water-salt systems Lileev, Balakaeva, & Lyashchenko, 2000.

Hydration and Exfoliation in Layered Double Hydroxides (LDHs)

The study of formate-intercalated LDHs, including those involving this compound, has provided valuable insights into reversible hydration and exfoliation processes. Manohara et al. (2010) demonstrated how formate-LDHs are sensitive to atmospheric humidity and undergo reversible hydration. This research has implications for applications in carbon dioxide sorption and catalysis, highlighting the role of formates in the structural and hydration dynamics of LDHs Manohara, Kunz, Kamath, Milius, & Breu, 2010.

Anticancer Applications

The discovery of 3-isomangostin as a potent inhibitor of MutT homologue 1 (MTH1) by Yokoyama et al. (2019) opens up promising avenues for cancer treatment. MTH1 is crucial for the survival of cancer cells due to their high levels of reactive oxygen species. The study found that 3-isomangostin binds effectively to the active site of MTH1, showcasing its potential as a lead compound in developing anticancer agents Yokoyama, Kitakami, & Mizuguchi, 2019.

Enzymatic Inhibition for Therapeutic Applications

Further research into 3-isomangostin has identified its role in inhibiting aldose reductase, an enzyme implicated in the long-term complications of diabetes. Fatmawati, Ersam, and Shimizu (2015) found 3-isomangostin to exhibit significant inhibitory activity against aldose reductase, suggesting its potential in preventing or treating diabetic complications Fatmawati, Ersam, & Shimizu, 2015.

Mecanismo De Acción

Target of Action

3-Isomangostin hydrate formate is a type of xanthone . Xanthones are known for their wide range of biological activities, including antibacterial properties . .

Mode of Action

It’s known that xanthones, the class of compounds to which this compound belongs, often exert their effects by interacting with biological macromolecules in cells

Pharmacokinetics

It is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone , which suggests it may have good bioavailability.

Result of Action

It has been found to exhibit cytotoxic properties

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the cellular and tissue environments can impact its bioavailability and efficacy . .

Propiedades

IUPAC Name |

[4-(5,9-dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O8.H2O/c1-24(2,31-12-26)8-7-14-19-17(10-15(27)23(14)30-5)32-18-11-16-13(6-9-25(3,4)33-16)21(28)20(18)22(19)29;/h10-12,27-28H,6-9H2,1-5H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUSCBSXBQXBQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)OC=O)OC)O)C.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[[1-(carboxymethylamino)-1-oxo-3-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylsulfanyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1151590.png)